molecular formula C11H11N3O3 B11808957 1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11808957
M. Wt: 233.22 g/mol
InChI Key: NIDBDSCLNQICRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring both pyrazole and pyridine rings

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

2-oxo-1-[1-(1H-pyrazol-5-yl)ethyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H11N3O3/c1-7(9-4-5-12-13-9)14-6-2-3-8(10(14)15)11(16)17/h2-7H,1H3,(H,12,13)(H,16,17)

InChI Key

NIDBDSCLNQICRM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NN1)N2C=CC=C(C2=O)C(=O)O

Origin of Product

United States

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